molecular formula C15H13ClN2OS B11106236 5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione

5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11106236
M. Wt: 304.8 g/mol
InChI Key: AJCAVYDIOYKDPX-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a thione group and a chlorinated aromatic ring

Preparation Methods

The synthesis of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzoxazole core, which can be derived from o-aminophenol and a suitable carboxylic acid derivative.

    Thione Formation: The thione group is introduced by reacting the chlorinated benzoxazole with a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide.

    Toluidinomethyl Substitution:

Chemical Reactions Analysis

5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding benzoxazole derivative using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The toluidinomethyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share the benzoxazole core but differ in their substituents and functional groups.

    Thione Compounds: Compounds like 2-thioxo-1,3-benzoxazole and 2-thioxo-1,3-benzothiazole have similar thione groups but differ in their heterocyclic structures.

    Chlorinated Aromatics: Compounds like 5-chloro-2-methylbenzoxazole and 5-chloro-2-aminobenzoxazole have similar chlorinated aromatic rings but differ in their additional substituents.

The uniqueness of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione lies in its combination of functional groups and structural features, which contribute to its diverse applications and potential as a versatile chemical entity.

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

5-chloro-3-[(2-methylanilino)methyl]-1,3-benzoxazole-2-thione

InChI

InChI=1S/C15H13ClN2OS/c1-10-4-2-3-5-12(10)17-9-18-13-8-11(16)6-7-14(13)19-15(18)20/h2-8,17H,9H2,1H3

InChI Key

AJCAVYDIOYKDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C3=C(C=CC(=C3)Cl)OC2=S

Origin of Product

United States

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